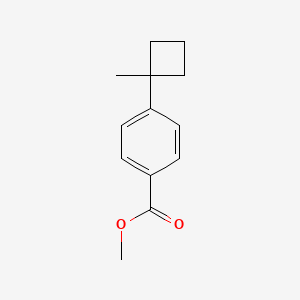

Methyl 4-(1-methylcyclobutyl)benzoate

Description

Methyl 4-(1-methylcyclobutyl)benzoate is a benzoic acid derivative featuring a methylcyclobutyl substituent at the para position of the benzene ring, esterified with a methyl group. This compound’s structure combines a rigid cyclobutane ring with a methyl substituent, contributing to unique steric and electronic properties.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

methyl 4-(1-methylcyclobutyl)benzoate |

InChI |

InChI=1S/C13H16O2/c1-13(8-3-9-13)11-6-4-10(5-7-11)12(14)15-2/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

CRRGNPBWVOMHNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methylcyclobutyl)benzoate typically involves the esterification of 4-(1-methylcyclobutyl)benzoic acid with methanol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methylcyclobutyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(1-methylcyclobutyl)benzoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Hydrolysis: 4-(1-methylcyclobutyl)benzoic acid and methanol.

Reduction: 4-(1-methylcyclobutyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(1-methylcyclobutyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methylcyclobutyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which may exert its effects through various molecular pathways.

Comparison with Similar Compounds

Structural Features

Target Compound :

- Structure : Benzoate ester with a 1-methylcyclobutyl group at the 4-position.

- Electronics: The cyclobutane ring is electron-neutral, while the ester group is electron-withdrawing.

Structural Analogs :

Quinoline-Piperazine-Benzoate Derivatives (C1–C7, ): Substituted with halogens (F, Cl, Br), methoxy, trifluoromethyl, or methylthio groups on the quinoline-phenyl moiety. Common Features:

- Piperazine linker enhances conformational flexibility.

- Example: Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) .

(S)-Methyl 4-(1-Aminoethyl)Benzoate (): Features a polar aminoethyl group instead of methylcyclobutyl. Key Differences:

- Amino group enables hydrogen bonding, increasing solubility in polar solvents.

- Lower lipophilicity compared to the target compound .

Physicochemical Properties

Data Table : Key Properties of Selected Compounds

*Predicted data for the target compound based on structural analogs.

†Estimated using fragment-based methods (cyclobutane: +0.6, methyl: +0.5, ester: -0.7).

Key Observations :

- Lipophilicity: The target compound’s methylcyclobutyl group increases logP compared to the aminoethyl analog, suggesting higher membrane permeability but lower aqueous solubility.

- Solubility: Halogenated quinoline derivatives (C1–C7) exhibit moderate solubility in organic solvents due to their bulky piperazine-quinoline moieties .

Characterization :

- NMR/HRMS : For C1–C7, ¹H NMR confirmed aromatic proton environments, while HRMS validated molecular weights . Similar techniques would apply to the target compound.

Functional Implications

- Steric Effects: The methylcyclobutyl group may hinder intermolecular interactions, reducing crystallinity compared to planar quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.